Ethyl 2-formylnicotinate Ethyl 2-formylnicotinate
Brand Name: Vulcanchem
CAS No.: 21908-07-6
VCID: VC7908902
InChI: InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=C(N=CC=C1)C=O
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol

Ethyl 2-formylnicotinate

CAS No.: 21908-07-6

Cat. No.: VC7908902

Molecular Formula: C9H9NO3

Molecular Weight: 179.17 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-formylnicotinate - 21908-07-6

Specification

CAS No. 21908-07-6
Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
IUPAC Name ethyl 2-formylpyridine-3-carboxylate
Standard InChI InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3
Standard InChI Key UHTNTHAZMFWQDB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=CC=C1)C=O
Canonical SMILES CCOC(=O)C1=C(N=CC=C1)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Ethyl 2-formylnicotinate has the molecular formula C₉H₉NO₃, derived from the nicotinic acid scaffold (pyridine-3-carboxylic acid) with an ethyl ester (-COOEt) at position 3 and a formyl group (-CHO) at position 2. Its molecular weight is 195.17 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).

Spectroscopic and Computational Descriptors

While experimental spectra are unavailable, computational tools predict key features:

  • IR Spectroscopy: Strong absorption bands for ester C=O (~1,740 cm⁻¹) and formyl C=O (~1,710 cm⁻¹).

  • NMR:

    • ¹H NMR: Aromatic protons (δ 8.5–9.0 ppm), formyl proton (δ ~10.0 ppm), ethyl group (δ 1.3–4.3 ppm).

    • ¹³C NMR: Ester carbonyl (δ ~165 ppm), formyl carbonyl (δ ~190 ppm), pyridine carbons (δ 120–150 ppm) .

  • SMILES: CCOC(=O)C1=C(C=O)N=CC=C1 (derived from ethyl 2-chloro-4-formylnicotinate’s SMILES).

Table 1: Comparative Molecular Properties of Nicotinate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents
Ethyl 2-formylnicotinateC₉H₉NO₃195.172-CHO, 3-COOEt
Ethyl 2-bromo-4-formylnicotinate C₉H₈BrNO₃258.072-Br, 4-CHO, 3-COOEt
Methyl 6-formylnicotinate C₈H₇NO₃165.156-CHO, 3-COOMe

Synthesis and Reaction Pathways

Synthetic Strategies

The formylation of pyridine derivatives typically employs:

  • Vilsmeier-Haack Reaction: Introduces formyl groups via POCl₃ and DMF, suitable for electron-rich aromatics.

  • Oxidation of Hydroxymethyl Precursors: Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) oxidizes -CH₂OH to -CHO, as demonstrated for methyl 6-formylnicotinate (97% yield) .

Proposed Synthesis for Ethyl 2-Formylnicotinate:

  • Start with ethyl 2-(hydroxymethyl)nicotinate.

  • Oxidize with MnO₂ in DCM at 20°C for 4–6 hours .

  • Purify via silica gel chromatography (e.g., PE/EtOAc = 5:1).

Reactivity and Functionalization

The formyl group enables diverse transformations:

  • Condensation Reactions: Form Schiff bases with amines.

  • Reduction: Convert -CHO to -CH₂OH using NaBH₄.

  • Nucleophilic Addition: Grignard reagents add to the carbonyl.

Applications in Medicinal Chemistry and Drug Development

Biological Activity

Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, ethyl 2-chloro-4-formylnicotinate interacts with nicotinic acid receptors, suggesting potential in metabolic disorder therapeutics.

Role in Heterocyclic Synthesis

The formyl group serves as a handle for constructing fused pyridine systems, valuable in agrochemicals and pharmaceuticals.

Derivative TypeSynthetic MethodApplication
Schiff BasesReaction with aminesAntimicrobial agents
HydrazonesCondensation with hydrazineAnticancer candidates
α,β-Unsaturated ketonesAldol condensationEnzyme inhibitors

Future Research Directions

  • Synthetic Optimization: Explore catalysts (e.g., TEMPO) to improve formylation yields.

  • Biological Screening: Test ethyl 2-formylnicotinate against bacterial/viral strains.

  • Computational Studies: Model receptor binding using DFT or molecular docking.

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